molecular formula C9H18ClN B1246326 1-Tert-butyl-4-chloropiperidine CAS No. 5570-81-0

1-Tert-butyl-4-chloropiperidine

Cat. No. B1246326
CAS RN: 5570-81-0
M. Wt: 175.7 g/mol
InChI Key: HWMXPYHJTVUJQK-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-chloropiperidine is a chemical compound that has been the subject of various research studies . It is typically stored in a refrigerator and can exist in a liquid, semi-solid, or solid physical form .


Synthesis Analysis

Two efficient routes to synthesize 1-tert-butyl-4-chloropiperidine have been described . The first route involves a thionyl chloride mediated chlorination reaction, which uses tetrabutylammonium chloride as an additive to suppress the formation of an elimination-derived side product . The second route presents a novel alternative synthesis where the tertiary butyl group on the nitrogen is efficiently generated through the addition of methylmagnesium chloride to a dimethyliminium salt, resulting in a 71% overall yield .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of 1-tert-butyl-4-chloropiperidine involves the use of thionyl chloride in a chlorination reaction . This reaction is mediated by tetrabutylammonium chloride, which effectively suppresses the formation of an elimination-derived side product . In an alternative synthesis route, a tertiary butyl group on the nitrogen is generated through the addition of methylmagnesium chloride to a dimethyliminium salt .


Physical And Chemical Properties Analysis

1-Tert-butyl-4-chloropiperidine is typically stored in a refrigerator and can exist in a liquid, semi-solid, or solid physical form . More detailed physical and chemical properties were not found in the available resources.

properties

IUPAC Name

1-tert-butyl-4-chloropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClN/c1-9(2,3)11-6-4-8(10)5-7-11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMXPYHJTVUJQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465374
Record name 1-tert-butyl-4-chloropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-4-chloropiperidine

CAS RN

5570-81-0
Record name 1-tert-butyl-4-chloropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The imine bond can be activated by quaternization to allow the nucleophilic addition of Grignard reagent. Methyl iodide was added to 1-methyl-3,4-dihydroisoquinoline, generating the iminium salt 1,2-dimethyl-3,4-dihydroisoquinolinium iodide.20 This iminium salt is more reactive than the imine. Methylmagnesium chloride reacted with the iminium, generating 1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline. The reaction of methylmagnesium chloride with the iminium salt N-isopropylidene-4-chloropiperidinium chloride gave 1-tert-butyl-4-chloropiperidine.21
[Compound]
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Grignard reagent
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iminium
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iminium
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imine
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iminium
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1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline
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